molecular formula C10H10N2OS B6256380 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde CAS No. 851292-76-7

6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde

Cat. No.: B6256380
CAS No.: 851292-76-7
M. Wt: 206.3
InChI Key:
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Description

6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethylamino group and a carbaldehyde group attached to the benzothiazole ring. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde typically involves the condensation of 2-aminobenzothiazole with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.

Major Products Formed

    Oxidation: 6-(dimethylamino)-1,3-benzothiazole-2-carboxylic acid.

    Reduction: 6-(dimethylamino)-1,3-benzothiazole-2-methanol.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of fluorescent probes and dyes for biological imaging and diagnostic applications.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals, including polymers and advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(dimethylamino)-1,3-benzothiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    6-(dimethylamino)-1,3-benzothiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4,5-bis(dimethylamino)quinoline: Contains a quinoline ring with dimethylamino groups, showing similar electronic properties.

Uniqueness

6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both the dimethylamino and carbaldehyde groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

851292-76-7

Molecular Formula

C10H10N2OS

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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